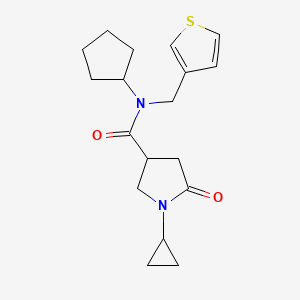

![molecular formula C12H12N2O4S2 B5515676 4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to "4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide", involves multi-step chemical reactions. For instance, Stephens, Price, and Sowell (1999) detailed the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, indicating a pathway that might be relevant for the synthesis of our compound of interest (Stephens et al., 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed and studied using techniques such as single crystal X-ray diffraction. Ramazani et al. (2011) elucidated the structure of a closely related compound through this method, providing insights into the molecular geometry and electronic structure that could be applicable to our target molecule (Ramazani et al., 2011).

Chemical Reactions and Properties

Sulfonamide derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. Liu, Guo, and Chen (2015) reported on the addition of a carbamoylsilane to N-sulfonylimines, yielding α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, which suggests the reactive nature and potential synthetic versatility of the sulfonamide group in our compound (Liu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications. The detailed analysis by Ramazani et al. (2011) on a related compound provides a foundation for understanding how structural differences affect these physical properties, which is essential for material science and engineering applications (Ramazani et al., 2011).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are key areas of study. The work of Liu, Guo, and Chen (2015) on the reactivity of sulfonamide compounds underlines the importance of understanding these properties for synthesizing new compounds and for potential applications in various chemical industries (Liu et al., 2015).

科学的研究の応用

Antiandrogenic Properties and Synthesis

The compound's structural motif has been explored in the context of nonsteroidal antiandrogens, particularly in the synthesis and structure-activity relationships of derivatives with antiandrogen activity. Such research has led to the development of compounds for treating androgen-responsive conditions, highlighting the therapeutic significance of these chemical frameworks (Tucker, Crook, & Chesterson, 1988).

Polymer Science Applications

In polymer science, derivatives of the chemical structure have been utilized in the synthesis of novel thermally stable polyimides. These polyimides, incorporating flexible diamine structures, showcase improved material properties such as thermal stability and potential applications in high-performance materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Anticancer Research

Research into derivatives containing the phenylaminosulfanyl moiety has evaluated their cytotoxic activity against various human cancer cell lines. These studies underscore the potential of such compounds as leads in the development of new anticancer agents, highlighting the importance of structural motifs for therapeutic applications (Ravichandiran et al., 2019).

Environmental Degradation Studies

The environmental degradation of sulfonamide antibiotics, related by structural similarity, involves pathways initiated by ipso-hydroxylation. Such studies are crucial for understanding the environmental impact and degradation mechanisms of these compounds, offering insights into the broader implications of sulfonamides in ecological contexts (Ricken et al., 2013).

特性

IUPAC Name |

4-[(3-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-10(7-19-11)20(17,18)14-8-3-2-4-9(15)5-8/h2-7,14-15H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNJFEUFVNHMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)

![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)